Cas no 889443-20-3 (3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone)

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone structure
889443-20-3 structure
Nome del prodotto:3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Numero CAS:889443-20-3
MF:C13H17NO3
MW:235.278983831406
CID:839667

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone Proprietà chimiche e fisiche

Nomi e identificatori

    • Aripiprazole Related Compound
    • 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
    • 7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one
    • 3,3,4,4,6,8-hexadeuterio-7-(4,4-dideuterio-4-hydroxybutoxy)-1H-quinolin-2-one
    • 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
    • 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (ACI)
    • 3,4-Dichlorophenyl-7-(4-hydroxybutoxy)-2(1 H)-quinolinone
    • Inchi: 1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16)
    • Chiave InChI: KRICLZOCASGBRD-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC2C(=CC(=CC=2)OCCCCO)N1

Proprietà calcolate

  • Massa esatta: 235.120843g/mol
  • Carica superficiale: 0
  • XLogP3: 1.1
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 235.120843g/mol
  • Massa monoisotopica: 235.120843g/mol
  • Superficie polare topologica: 58.6Ų
  • Conta atomi pesanti: 17
  • Complessità: 257
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • PSA: 62.05000
  • LogP: 1.80770

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Condizioni di conservazione:(BD763563)

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P00GY8Q-1g
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
889443-20-3 97%
1g
$270.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617805-100mg
7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
889443-20-3 98%
100mg
¥458.00 2024-04-26
Chemenu
CM133065-1g
7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
889443-20-3 97%
1g
$*** 2023-05-29
TRC
D449540-10g
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
889443-20-3
10g
$ 1669.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1042645-25MG
889443-20-3
25MG
¥13300.87 2023-01-06
Chemenu
CM133065-1g
7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
889443-20-3 97%
1g
$239 2021-08-05
A2B Chem LLC
AH90074-100mg
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
889443-20-3 97%
100mg
$50.00 2024-04-19
Ambeed
A739960-250mg
7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
889443-20-3 97%
250mg
$105.0 2024-07-18
A2B Chem LLC
AH90074-250mg
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
889443-20-3 97%
250mg
$84.00 2024-04-19
TRC
D449540-1g
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
889443-20-3
1g
$ 221.00 2023-09-07

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 - 45 min, 25 - 35 °C
1.2 Solvents: Methanol ;  50 - 60 °C
Riferimento
Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, aripiprazole
Satyanarayana, Bollikonda; Sumalatha, Yasareni; Kumar, Sythana Suresh; Venkatraman, Sundaram; Reddy, Ghanta Mahesh; et al, Heterocyclic Communications, 2005, 11(6), 485-490

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  4 h, rt
Riferimento
The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists
Battiti, Francisco O.; Cemaj, Sophie L.; Guerrero, Adrian M.; Shaik, Anver Basha; Lam, Jenny; et al, Journal of Medicinal Chemistry, 2019, 62(13), 6287-6314

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 h, reflux
Riferimento
Synthesis of aripiprazole
Zhao, Huiqing; Feng, Tingmei; Wu, Qiuye; Liao, Hongli, Zhongguo Yiyao Gongye Zazhi, 2006, 37(9), 580-581

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone Raw materials

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:889443-20-3)3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
A1241434
Purezza:99%
Quantità:1g
Prezzo ($):253